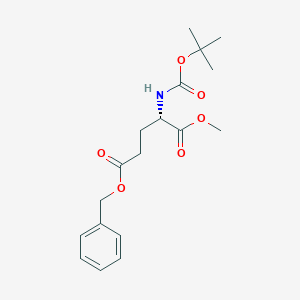

Boc-Glu(OBzl)-OMe

Overview

Description

Boc-Glu(OBzl)-OMe is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease that have enzyme inhibitory activity in vitro .

Synthesis Analysis

This compound can be used for the solid-phase peptide synthesis containing glutamate benzyl ester residues . It is an amino acid building block used in the synthesis of unique peptides .Molecular Structure Analysis

The molecular formula of this compound is C17H23NO6 . The molecular weight is 337.37 g/mol .Chemical Reactions Analysis

This compound is an amino acid building block. It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease that have enzyme inhibitory activity in vitro .Scientific Research Applications

Crystal Structure Studies : Boc-Glu(OBzl)-OMe has been used to study crystal structures of peptides, revealing important insights into molecular arrangements and interactions. For instance, a study by Karle et al. (1990) used a derivative of this compound to illustrate a parallel zipper arrangement of interacting helical peptide columns in crystals (Karle et al., 1990).

Solid-Phase Peptide Synthesis : This compound has been implicated in studies of side reactions during solid-phase peptide synthesis, providing insights into structural diversification in combinatorial design. For example, a study highlighted transesterification of Boc-Glu(OBzl) in peptide synthesis, leading to structural modifications (Hsieh et al., 2009).

Synthesis of Peptide Analogs : Research has utilized this compound in the synthesis of peptide analogs, such as those mimicking sequences of bovine prothrombin precursor. These studies explore the carboxylation of peptides and their interaction with enzymes like vitamin K-dependent carboxylase (Rich et al., 2009).

Molecular Imprinted Polymeric Membranes : The use of this compound in the creation of molecularly imprinted polymeric membranes for chiral recognition has been documented. This research demonstrates the ability of these membranes to recognize specific isomers, highlighting potential applications in enantioselective processes (Yoshikawa et al., 2001).

Conformational Analysis of Peptides : The compound has been key in studies analyzing the conformation of peptides in solution and in crystalline states, providing valuable information on peptide stability and structure (Schmitt et al., 1982).

Mechanism of Action

Target of Action

Boc-Glu(OBzl)-OMe, a derivative of glutamic acid , primarily targets the glutamate receptor . Glutamate receptors play a crucial role in the nervous system, mediating excitatory synaptic transmission in the brain .

Mode of Action

As a small-molecule drug, this compound binds to the glutamate receptor . This interaction can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Biochemical Pathways

Given its influence on anabolic hormones and exercise-related processes, it’s plausible that it may impact pathways related to energy metabolism and stress response .

Result of Action

It has also been used as a synthetic substrate for the preparation of conjugates containing an amide group .

Safety and Hazards

Ensure adequate ventilation. Use personal protective equipment. Wear chemical impermeable gloves. Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye .

Relevant Papers Unfortunately, the search for relevant papers on Boc-Glu(OBzl)-OMe did not yield any specific results .

Biochemical Analysis

Biochemical Properties

Boc-Glu(OBzl)-OMe interacts with various biomolecules in biochemical reactions. It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease, demonstrating its interaction with these enzymes .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the synthesis of peptide-based inhibitors. These inhibitors can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role in the synthesis of peptide-based inhibitors. These inhibitors can bind to enzymes such as caspases and HRV 3C protease, potentially inhibiting their activity .

properties

IUPAC Name |

5-O-benzyl 1-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-14(16(21)23-4)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCZTGSAKNZBOV-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552977 | |

| Record name | 5-Benzyl 1-methyl N-(tert-butoxycarbonyl)-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59279-58-2 | |

| Record name | 5-Benzyl 1-methyl N-(tert-butoxycarbonyl)-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

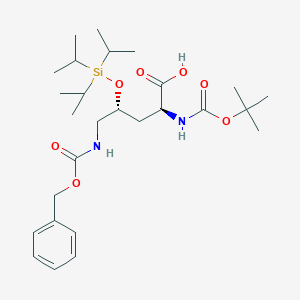

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

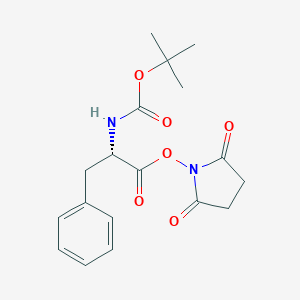

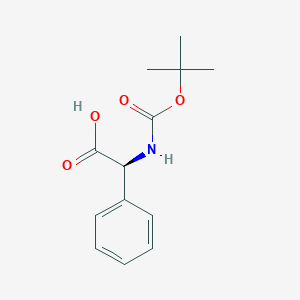

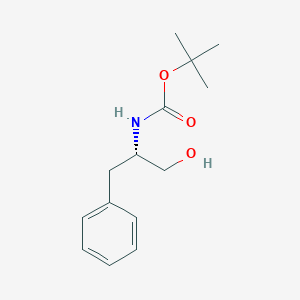

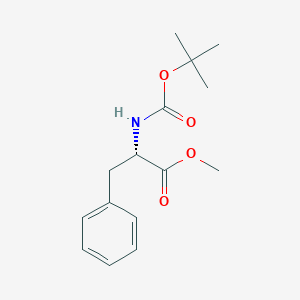

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate](/img/structure/B558260.png)